![molecular formula C16H13NO5 B358524 [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid CAS No. 891040-98-5](/img/structure/B358524.png)
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid
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Overview
Description
“[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid” is a chemical compound with the molecular formula C16H13NO5 . It has a molecular weight of 299.28 g/mol . The IUPAC name for this compound is 2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzofuran moiety, an amino group, an oxoethoxy group, and an acetic acid group . The InChI code and Canonical SMILES for this compound are provided in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.28 g/mol and a complexity of 427 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 88.8 Ų .Scientific Research Applications
Electroluminescent Materials
The compound’s structural similarity to dibenzo[b,d]furan makes it a potential candidate for use in electroluminescent materials . Dibenzo[b,d]furan derivatives have been utilized in the design of narrowband ultrapure green electroluminescent emitters . These materials are crucial for developing high-efficiency displays with pure color profiles, which are essential for next-generation screens and lighting applications.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, compounds like [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid can serve as hole blocking materials (HBMs). HBMs are integral to the OLED structure, improving the efficiency and lifespan of blue phosphorescent OLEDs . The compound’s molecular structure could contribute to high thermal stability and efficient electron transport, leading to devices with lower power consumption and longer operational life.
Future Directions
properties
IUPAC Name |
2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(8-21-9-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)22-14(12)7-10/h1-7H,8-9H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOINGVJDJAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid |
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